molecular formula C31H32N2O5 B016190 4'-Benzyloxy Carvedilol CAS No. 887352-95-6

4'-Benzyloxy Carvedilol

Cat. No.: B016190
CAS No.: 887352-95-6
M. Wt: 512.6 g/mol
InChI Key: WFGLUJVTGHMGCX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4’-Benzyloxy Carvedilol interacts with various enzymes and proteins. It is primarily metabolized by CYP2D6, with contributions from CYP3A4, CYP1A2, and CYP2C9 . The interactions with these enzymes facilitate its role in biochemical reactions, particularly in the liver where it undergoes extensive metabolism .

Cellular Effects

Its parent compound, Carvedilol, has been shown to influence cell function by blocking several different adrenergic receptor types . This leads to a reduction in cardiac work and peripheral vasodilation

Molecular Mechanism

Carvedilol, its parent compound, is known to exert its effects at the molecular level through a combination of beta and alpha adrenergic receptor blockade

Temporal Effects in Laboratory Settings

Studies on Carvedilol have shown that it has a dose-response relationship, with effects increasing from 12.5 mg to 25 mg and then flattening out

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 4’-Benzyloxy Carvedilol in animal models. Studies on Carvedilol have shown beneficial effects in animal models of heart failure

Metabolic Pathways

4’-Benzyloxy Carvedilol is involved in several metabolic pathways. It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 (but also, to a lesser extent, CYP2C9). These are followed by Phase II conjugating reactions (glucuronidation, hydrophilic for renal; sulfation, lipophilic for hepatic/biliary tract elimination) .

Transport and Distribution

Carvedilol is known to be very lipophilic and undergoes mainly biliary elimination by the liver

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Benzyloxy Carvedilol typically involves the introduction of a benzyloxy group to the phenyl ring of Carvedilol. One common method includes the reaction of Carvedilol with benzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at a controlled temperature to ensure the selective substitution at the 4’ position .

Industrial Production Methods: Industrial production of 4’-Benzyloxy Carvedilol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as solvent evaporation and crystallization are employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4’-Benzyloxy Carvedilol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Benzyloxy Carvedilol is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 4’-Benzyloxy Carvedilol stands out due to its enhanced binding affinity and antioxidant properties, which may offer superior therapeutic benefits compared to other beta-blockers. Its unique structural modification allows for more targeted interactions with beta-adrenergic receptors, potentially leading to improved clinical outcomes .

Properties

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-4-phenylmethoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O5/c1-35-30-18-24(37-20-22-8-3-2-4-9-22)14-15-28(30)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGLUJVTGHMGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50412119
Record name 4'-Benzyloxy Carvedilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50412119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887352-95-6
Record name 4'-Benzyloxy Carvedilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50412119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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